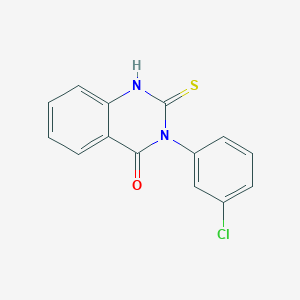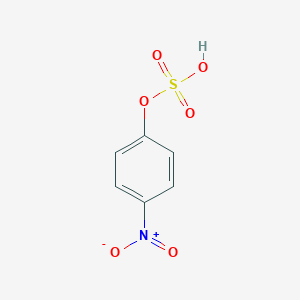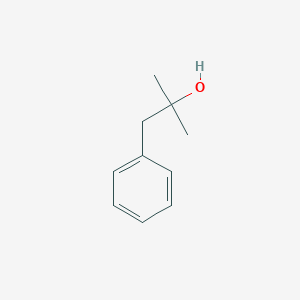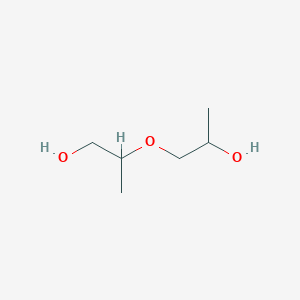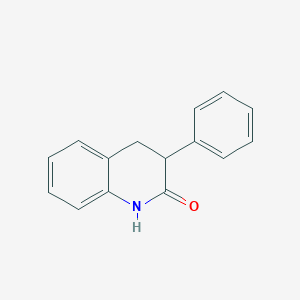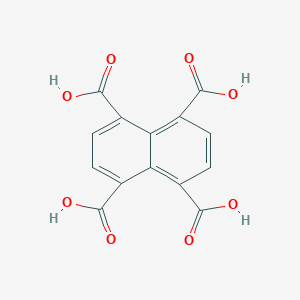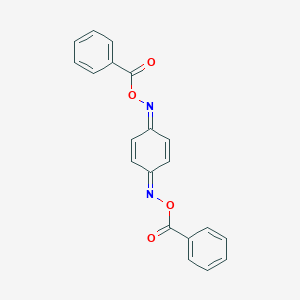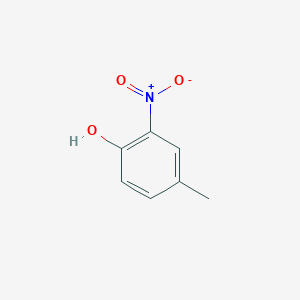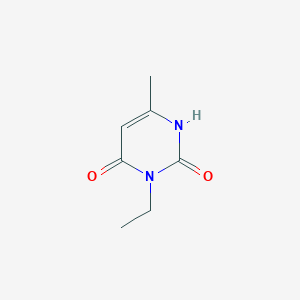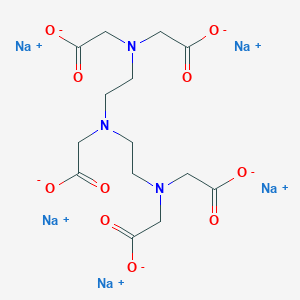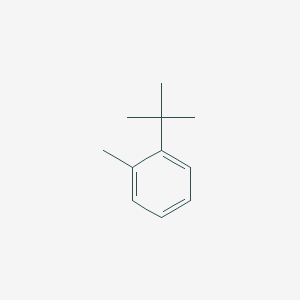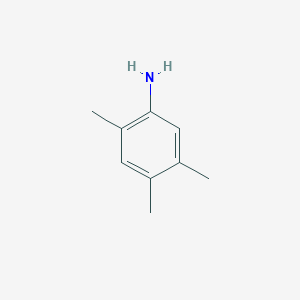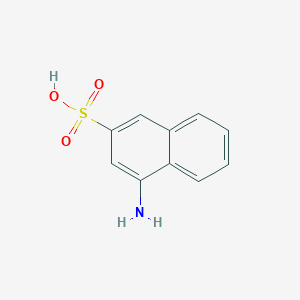
4-Aminonaphthalene-2-sulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminonaphthalene-2-sulphonic acid (4-ANSA) is an organic compound that belongs to the class of naphthalene sulfonic acids. It is widely used in the chemical industry as a pH indicator, dye, and as a reagent in the synthesis of other organic compounds. 4-ANSA has also been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4-Aminonaphthalene-2-sulphonic acid is based on its ability to undergo reversible protonation and deprotonation reactions. The sulfonic acid group of 4-Aminonaphthalene-2-sulphonic acid can act as a proton donor or acceptor depending on the pH of the surrounding environment. This property makes it an excellent pH indicator and a useful tool for studying pH-dependent biological processes.
Efectos Bioquímicos Y Fisiológicos
4-Aminonaphthalene-2-sulphonic acid has been shown to have minimal toxicity and does not exhibit any significant biochemical or physiological effects. It is non-carcinogenic and does not cause mutations in DNA. However, it should be handled with care as it can cause skin and eye irritation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Aminonaphthalene-2-sulphonic acid in lab experiments include its high sensitivity to pH changes, its low toxicity, and its ease of use. However, its limitations include its limited solubility in water and its susceptibility to photobleaching.
Direcciones Futuras
There are several future directions for the use of 4-Aminonaphthalene-2-sulphonic acid in scientific research. One potential application is in the development of new pH-sensitive imaging probes for use in live-cell imaging. Another potential application is in the development of new biosensors for the detection of pH changes in biological systems. Additionally, 4-Aminonaphthalene-2-sulphonic acid could be used as a tool for studying the pH-dependent mechanisms of drug action.
Métodos De Síntesis
The synthesis of 4-Aminonaphthalene-2-sulphonic acid involves the reaction of 2-naphthol with sulfuric acid and nitric acid to form 2-naphthol-6,8-disulfonic acid. This intermediate is then reduced with sodium sulfite to form 4-Aminonaphthalene-2-sulphonic acid. The yield of this process can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
4-Aminonaphthalene-2-sulphonic acid has been used in a variety of scientific research applications due to its unique properties. It has been used as a fluorescent probe to study protein-protein interactions and to monitor the pH changes in biological systems. It has also been used as a chromophore to study the binding of small molecules to proteins and to monitor enzyme activity.
Propiedades
Número CAS |
134-54-3 |
|---|---|
Nombre del producto |
4-Aminonaphthalene-2-sulphonic acid |
Fórmula molecular |
C10H9NO3S |
Peso molecular |
223.25 g/mol |
Nombre IUPAC |
4-aminonaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C10H9NO3S/c11-10-6-8(15(12,13)14)5-7-3-1-2-4-9(7)10/h1-6H,11H2,(H,12,13,14) |
Clave InChI |
HXXMONHYPKNZHE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C=C2N)S(=O)(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=C2N)S(=O)(=O)O |
Otros números CAS |
134-54-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenanthro[3,4-b]thiophene](/img/structure/B89531.png)
